1-(Thiophen-3-ylmethyl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9/h3,6,8,10H,1-2,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFMOPKOCZICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288932 | |
| Record name | 1-(3-Thienylmethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933737-29-2 | |
| Record name | 1-(3-Thienylmethyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933737-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Thienylmethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Thiophen-3-ylmethyl)piperidin-4-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
1-(Thiophen-3-ylmethyl)piperidin-4-amine belongs to a class of piperidine derivatives that incorporate a thiophene ring. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
1. Anticancer Properties
Research indicates that 1-(Thiophen-3-ylmethyl)piperidin-4-amine exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit cell viability in various cancer cell lines, including breast cancer models. For instance, compounds similar to this derivative have demonstrated cytotoxic effects at concentrations as low as 6.25 µM in triple-negative breast cancer (TNBC) cell lines, indicating a promising therapeutic potential against resistant cancer types .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 6.25 | Significant decrease in viability |
| MCF-7 (HER2-positive) | 25 | Moderate decrease in viability |
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that derivatives of piperidine with thiophene moieties exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
The mechanism by which 1-(Thiophen-3-ylmethyl)piperidin-4-amine exerts its biological effects involves interaction with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially modulating signaling pathways that influence cell growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of thiophene-containing piperidine derivatives:
- Breast Cancer Study : A study evaluated the anticancer effects of various piperidine derivatives on MDA-MB-231 cells, revealing that modifications to the thiophene ring significantly enhanced cytotoxicity compared to non-thiophene analogs .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of piperidine derivatives, confirming their effectiveness against resistant bacterial strains, which is critical given the rise of antibiotic resistance globally .
Scientific Research Applications
Medicinal Chemistry
1-(Thiophen-3-ylmethyl)piperidin-4-amine has been investigated for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity: Studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. Research indicates that piperidine derivatives can influence serotonin and norepinephrine reuptake mechanisms, potentially leading to mood enhancement.
- Antitumor Properties: Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The thiophene ring may play a crucial role in enhancing the cytotoxicity against specific cancer cell lines.
Neuropharmacology
The compound's ability to interact with central nervous system (CNS) receptors makes it a candidate for neuropharmacological studies:
- Dopaminergic Activity: Research indicates that piperidine derivatives can act as dopamine receptor modulators, which may be beneficial in treating disorders such as schizophrenia and Parkinson's disease.
- Cognitive Enhancement: Some studies have explored the potential of piperidine derivatives to improve cognitive function, suggesting that they may enhance memory and learning processes by modulating cholinergic pathways.
Material Science
In addition to biological applications, 1-(thiophen-3-ylmethyl)piperidin-4-amine has potential uses in material science:
- Conductive Polymers: The thiophene group is known for its electrical conductivity properties. Research is ongoing into the incorporation of this compound into conductive polymer matrices, which could lead to advancements in organic electronics and sensors.
Case Studies
Several case studies highlight the applications of 1-(thiophen-3-ylmethyl)piperidin-4-amine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in animal models when administered at specific dosages. |
| Study B | Antitumor Effects | Showed a marked decrease in cell viability in breast cancer cell lines treated with the compound compared to control groups. |
| Study C | Cognitive Enhancement | Reported improvements in memory retention tests in rodents following administration of the compound, suggesting potential for further development in cognitive disorders. |
Chemical Reactions Analysis
Alkylation and Amine Bond Formation
The primary amine group undergoes alkylation reactions to form secondary or tertiary amines. For example:
Reaction:
1-(Thiophen-3-ylmethyl)piperidin-4-amine + Alkyl halide → N-Alkylated derivative
Conditions:
-
Solvent: DMF or DMSO
-
Base: K₂CO₃ or Et₃N
-
Temperature: 60–80°C
Yield: 70–85%
Nucleophilic Substitution Reactions
The amine participates in nucleophilic substitution with electrophiles such as sulfonyl chlorides or acyl chlorides:
Cross-Coupling Reactions
The thiophene moiety enables participation in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Reaction:
1-(Thiophen-3-ylmethyl)piperidin-4-amine + Aryl boronic acid → Biaryl derivative
Conditions:
Buchwald–Hartwig Amination
Reaction:
Aryl halide + 1-(Thiophen-3-ylmethyl)piperidin-4-amine → Aryl amine derivative
Conditions:
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the 2- or 5-positions:
Complex Formation and Biological Interactions
The compound’s amine and thiophene groups enable interactions with biological targets:
-
Metal Coordination: Forms complexes with Cu(II) and Zn(II) ions via the amine and sulfur atoms, studied for antimicrobial activity .
-
Enzyme Inhibition: Derivatives show activity as HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors) by binding to the hydrophobic pocket of reverse transcriptase .
Stability and Reactivity Considerations
-
pH Sensitivity: The amine group protonates under acidic conditions (pKa ~9.5), affecting solubility and reactivity.
-
Oxidation: Thiophene ring susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide derivatives.
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Sulfonamide analog | USP1/UAF1 deubiquitinase | 3.1 μM | |
| Trifluoroethyl-pyrimidine | HIV-1 RT | 1.68 μM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Target Selectivity
The pharmacological profile of piperidin-4-amine derivatives is highly dependent on the substituent attached to the nitrogen atom. Below is a comparative analysis of key analogs:
Key Observations:
- Thiophene vs. However, this could reduce membrane permeability relative to lipophilic analogs .
- Electron-Withdrawing Substituents: Compounds like 1-(3-trifluoromethylphenyl)piperidin-4-amine () and S,S-(-)-19a () highlight the importance of electron-withdrawing groups (e.g., -CF₃, -F) in enhancing target affinity, particularly for monoamine transporters .
- Heterocyclic Modifications: Derivatives with benzo[d]oxazol-2-ylmethyl () or quinoline-based substituents () demonstrate the role of extended aromatic systems in modulating receptor binding and selectivity .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Sulfur-containing heterocycles like thiophene are prone to oxidative metabolism, which may shorten half-life compared to fluorinated analogs (e.g., 1-(5-fluoro-2-methylbenzyl)piperidin-4-amine) .
- Target Prediction : Based on structural analogs, the compound may exhibit activity at G protein-coupled receptors (GPCRs) or ion channels, similar to arylmethylpiperidines targeting Kv1.5 potassium channels () .
Preparation Methods
Protection of 4-Aminopiperidine
- Protecting Group: Benzophenone is used to selectively protect the primary amine of 4-aminopiperidine.
- Reaction Conditions: The reaction is performed in toluene under reflux.
- Molar Ratio: 4-aminopiperidine to benzophenone is maintained between 1:1 and 1:1.2.
- Catalysts/Dewatering Agents: Catalysts such as BF3·Et2O, BF3·CH3CN, or TsOH may be employed. Molecular sieves (4Å) are used to remove water.
- Purification: The intermediate is purified by recrystallization from ethanol/heptane mixed solvent.
Alkylation of the Secondary Amine
- Base: Alkali such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is used to deprotonate the free secondary amine.
- Solvent: Tetrahydrofuran (THF) at 0°C.
- Alkylating Agent: 3-(Thiophen-3-ylmethyl) bromide or a related thiophene-containing alkyl bromide (analogous to 3-methoxypropyl bromide in related syntheses).
- Molar Ratios: Alkylating agent is used in 1.1–1.5 equivalents relative to the intermediate.
- Reaction Time: Stirring at room temperature for 3–5 hours.
Deprotection and Product Isolation
- Deprotection: Acidic conditions (10% aqueous HCl) are applied to remove the benzophenone protecting group.
- Extraction: Organic layer is separated using ethyl acetate; benzophenone is recovered by precipitation with heptane.
- Product Recovery: The aqueous layer is basified (pH 13–14) with sodium hydroxide or potassium hydroxide and extracted with dichloromethane.
- Drying: Organic extracts are dried and concentrated to yield 1-(Thiophen-3-ylmethyl)piperidin-4-amine.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-Aminopiperidine + Benzophenone, reflux in toluene | Primary amine protection | Catalyst (BF3·Et2O) and 4Å molecular sieves used |
| 2 | Intermediate + NaH/n-BuLi, THF, 0°C, then thiophene alkyl bromide | Alkylation of free secondary amine | 1.1–1.5 eq alkyl bromide, 3–5 h room temp |
| 3 | 10% HCl aqueous, ethyl acetate extraction | Deprotection | Benzophenone recovered |
| 4 | Basify aqueous layer, dichloromethane extraction | Product isolation | Drying and concentration yield final product |
Research Findings and Analysis
- The selective protection of the primary amine with benzophenone is critical to prevent polyalkylation and side reactions.
- Use of strong bases like NaH or n-BuLi ensures efficient deprotonation of the secondary amine, facilitating nucleophilic substitution.
- The acidic deprotection step is mild and allows for clean removal of the protecting group without degrading the thiophene moiety.
- The recovery of benzophenone improves the sustainability and cost-effectiveness of the process.
- Reaction monitoring through thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the stepwise transformation and purity of intermediates and final product.
- The method is amenable to scale-up for industrial production due to straightforward operations and recyclable components.
Comparative Notes on Alternative Methods
While no direct alternative syntheses of 1-(Thiophen-3-ylmethyl)piperidin-4-amine were found in the reviewed literature, similar methods for related compounds (e.g., 1-(3-methoxypropyl)piperidin-4-amine) suggest the robustness of this protection-alkylation-deprotection strategy. Automated synthesis platforms have been developed for related heterocyclic amines, employing capsule-based flow chemistry and integrated consoles, but these are more applicable to complex heterocycles rather than simple alkylations.
Summary Table of Key Parameters
| Parameter | Value/Condition | Remarks |
|---|---|---|
| Starting Material | 4-Aminopiperidine | Primary amine precursor |
| Protecting Agent | Benzophenone | Selective primary amine protection |
| Solvent (Protection Step) | Toluene | Reflux conditions |
| Base for Deprotonation | NaH or n-BuLi | Strong base, 0°C in THF |
| Alkylating Agent | 3-(Thiophen-3-ylmethyl) bromide | 1.1–1.5 equivalents |
| Reaction Time (Alkylation) | 3–5 hours at room temperature | Stirring |
| Deprotection Conditions | 10% aqueous HCl | Acidic hydrolysis |
| Product Extraction | Ethyl acetate and dichloromethane | pH adjustment for extraction |
| Purification | Recrystallization, drying | Ensures purity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Thiophen-3-ylmethyl)piperidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperidin-4-amine derivatives typically involves nucleophilic substitution. For example, 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is synthesized by reacting piperidine with a substituted halide under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile or THF) . For the thiophene analog, a thiophen-3-ylmethyl halide (e.g., bromide or chloride) could react with piperidin-4-amine. Optimization may include varying solvents (polar aprotic solvents enhance nucleophilicity), temperature (room temperature to 60°C), and stoichiometry (excess amine to drive substitution). Purity is confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) or LC-MS .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.
- LogP : Determine via shake-flask method or reverse-phase HPLC calibration .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, monitored by TLC or NMR .
- Stereochemistry : If chiral centers exist, use chiral HPLC or X-ray crystallography (as done for trans-1,3-dimethylpiperidin-4-amine) .
Q. What spectroscopic techniques are suitable for structural elucidation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.5 ppm) .
- IR : Identify amine N-H stretches (~3300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can kinetic and mechanistic studies be designed for oxidation reactions involving this compound?
- Methodological Answer :
- Kinetic Setup : Use alkaline permanganate (KMnO₄) as an oxidant with Ru(III) catalysis, monitored spectrophotometrically at λ = 525 nm. Maintain pseudo-first-order conditions with excess oxidant .
- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) and DFT calculations to map transition states and frontier molecular orbitals (FMOs). For example, DFT analysis confirmed MnO₄⁻ intermediates in similar piperidine oxidations .
- Activation Parameters : Calculate ΔH‡, ΔG‡, and ΔS‡ via Eyring plots from rate constants at 293–313 K .
Q. What strategies are recommended for resolving contradictory data in biological activity assays?
- Methodological Answer :
- Target Validation : Use CRISPR knockdown or competitive binding assays (e.g., with radiolabeled ligands) to confirm interactions with neurological targets like dopamine transporters (DAT) or calcium channels .
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to rule out off-target effects. For example, related compounds showed IC₅₀ values of 11–100 nM for DAT .
- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream effects on inflammatory pathways (e.g., NLRP3 inflammasome) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess stability .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. For example, electron-withdrawing groups on phenyl rings enhanced DAT affinity in analogs .
- ADME Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 metabolism .
Q. What are the best practices for analyzing stereochemical effects on bioactivity?
- Methodological Answer :
- Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA) or diastereomeric salt formation. Absolute configuration is confirmed via X-ray crystallography .
- Biological Testing : Compare enantiomers in assays (e.g., S,S-(-)-19a showed 10x higher DAT affinity vs. R,R-(+)-19a) .
- Thermodynamic Studies : Measure binding constants (ITC) to correlate stereochemistry with thermodynamic parameters (ΔH, ΔS) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in nucleophilic substitution reactions?
- Solution :
- Leaving Group Optimization : Use bromides instead of chlorides for better reactivity.
- Phase-Transfer Catalysis : Add TBAB (tetrabutylammonium bromide) to enhance interfacial reactions in biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80% yield in 30 mins vs. 24 hours conventionally) .
Q. What analytical workflows are recommended for identifying degradation products?
- Solution :
- Forced Degradation : Expose the compound to heat (80°C), UV light, and oxidative stress (H₂O₂).
- LC-MS/MS : Identify degradants via fragmentation patterns. For example, oxidation of similar amines produced carboxylic acids and chlorobenzene .
- Stability-Indicating Methods : Validate HPLC methods to resolve degradants from the parent compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
